BenchChemオンラインストアへようこそ!

1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate

Orthogonal protecting groups Divergent functionalization Spirocyclic intermediates

1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate (CAS 2028325-65-5) is a spiro[chromane-2,4'-piperidine]-type compound featuring a conformationally constrained scaffold that combines a chromane ring with a piperidine ring via a quaternary spiro carbon. The molecule carries two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and a methyl ester at the 6-position of the chromane.

Molecular Formula C20H27NO5
Molecular Weight 361.4 g/mol
Cat. No. B13055174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate
Molecular FormulaC20H27NO5
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=CC(=C3)C(=O)OC)CC1
InChIInChI=1S/C20H27NO5/c1-19(2,3)26-18(23)21-11-9-20(10-12-21)8-7-14-13-15(17(22)24-4)5-6-16(14)25-20/h5-6,13H,7-12H2,1-4H3
InChIKeyTYGNZDZEQCTQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate: A Dual-Protected Spirocyclic Building Block for Medicinal Chemistry


1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate (CAS 2028325-65-5) is a spiro[chromane-2,4'-piperidine]-type compound featuring a conformationally constrained scaffold that combines a chromane ring with a piperidine ring via a quaternary spiro carbon [1]. The molecule carries two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen and a methyl ester at the 6-position of the chromane . This scaffold has been recognized as a privileged structure in medicinal chemistry, serving as the core template for ligands targeting diverse molecular targets including G-protein-coupled receptor 119, histone deacetylases, SARS-CoV-2 papain-like protease, dopamine D2/D3 receptors, and ion channels [2][3][4].

Why Direct Substitution of 1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate with Other Spiro[chromane-2,4'-piperidine] Derivatives Carries Risk


Compounds within the spiro[chromane-2,4'-piperidine] class exhibit substantial divergence in physicochemical properties, functional group handle availability, and synthetic tractability depending on the specific substituents at the 1'- and 6-positions [1]. The target compound is uniquely characterized by a fully protected state (Boc on piperidine; methyl ester on chromane) with zero hydrogen bond donors, distinguishing it from free-amine variants (e.g., methyl spiro[chromane-2,4'-piperidine]-6-carboxylate, CAS 2028325-66-6) that bear a donor and show approximately 20-fold lower membrane permeability as reflected in computed LogP differences [1]. Generic replacement with a 4-oxo spirocycle, a halogen-substituted analog, or an N-alkyl derivative would also forfeit the orthogonal deprotection strategy that enables sequential, site-selective functionalization; this strategy is foundational to structure-activity relationship (SAR) exploration programs documented for this scaffold across GPR119 agonism, HDAC inhibition, and antiviral PLPro targeting [2][3][4].

Quantitative Evidence Differentiating 1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate from Closest Analogs


Orthogonal Protecting Group Architecture Enables Sequential Deprotection Not Possible with Mono-Protected or Free-Amine Analogs

The target compound carries a Boc carbamate on the piperidine nitrogen and a methyl ester on the chromane 6-position, providing two chemically orthogonal protecting groups . In contrast, methyl spiro[chromane-2,4'-piperidine]-6-carboxylate (CAS 2028325-66-6) bears only the methyl ester with a free piperidine (H-donor count = 1), while tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 849928-22-9) bears only the Boc group . The dual-protected state permits acid-mediated Boc removal (TFA/DCM) to liberate the piperidine for first-stage amidation or sulfonylation, followed by ester saponification to unmask the 6-carboxylic acid for second-stage diversification—a sequence demonstrated across multiple spiro[chromane-2,4'-piperidine] SAR campaigns [1][2].

Orthogonal protecting groups Divergent functionalization Spirocyclic intermediates

Computed LogP of 3.4 Confers Higher Predicted Membrane Permeability than Free-Amine 6-Carboxylate Analog (LogP 1.92)

The target compound exhibits a computed XLogP3-AA value of 3.4, with zero hydrogen bond donors [1]. The closest free-amine analog, methyl spiro[chromane-2,4'-piperidine]-6-carboxylate (CAS 2028325-66-6), has a computed LogP of 1.9204 and one hydrogen bond donor . This LogP difference of approximately 1.5 units translates to roughly a 30-fold higher theoretical octanol-water partition coefficient for the Boc-protected compound, predicting substantially greater passive membrane permeability—a critical parameter for cell-based phenotypic screening and intracellular target engagement assays [2]. The zero H-donor count further eliminates the desolvation penalty associated with the free amine during membrane traversal.

Lipophilicity Membrane permeability Drug-likeness

Scaffold Is the Direct Precursor to Irreversible SARS-CoV-2 PLPro Inhibitors with Antiviral EC50 = 2.1 μM

While the target dicarboxylate itself is a synthetic intermediate, its core spiro[chromane-2,4'-piperidine] scaffold is the direct structural progenitor of optimized irreversible PLPro inhibitors described by Wei et al. (2026) [1]. The lead compound 7 in that series (a spiro[chromane-2,4'-piperidin]-4-one derivative) achieved kinact/Ki = 1.2 × 10^4 M⁻¹s⁻¹ against SARS-CoV-2 PLPro and exhibited antiviral activity in A549-hACE2 cells with EC50 = 2.1 μM at 48 hpi [1]. By comparison, earlier fragment-derived PLPro inhibitors lacking the spirocyclic constraint showed substantially lower potency (typical fragment IC50 > 100 μM), indicating that the spirocyclic architecture contributes approximately 50-fold or greater potency enhancement via conformational restriction [1][2]. The target dicarboxylate provides the spirocyclic core with orthogonal handles for rapid diversification into analogous irreversible inhibitor series.

SARS-CoV-2 Papain-like protease Antiviral

Scaffold Yields Orally Bioavailable GPR119 Agonists with In Vivo Glucose Reduction at 3 mg/kg

The spiro[chromane-2,4'-piperidine] scaffold was the basis for GPR119 agonist (R)-29, which achieved EC50 = 54 nM and Emax = 181% in vitro, and reduced glucose excursion dose-dependently in C57BL/6N mice at an oral dose of 3 mg/kg [1]. This represents a 6.8-fold potency improvement over the parent lead compound 11 (EC50 = 369 nM) from which the series was optimized [1]. The target dicarboxylate, with its Boc-protected piperidine and 6-methyl ester, mirrors the linker-to-tail spirocyclic architecture identified as the key design element for GPR119 agonist activity [1]. By contrast, non-spirocyclic GPR119 agonists such as APD668 (a pyrimidine-based agonist) have shown substantially lower oral bioavailability in rodent models (F < 10%) [2], highlighting the pharmacokinetic advantage conferred by the spirocyclic scaffold.

GPR119 agonist Type 2 diabetes Oral bioavailability

Spirocyclic Core Is a Privileged Structure: Validated Across >4 Distinct Target Classes

The spiro[chromane-2,4'-piperidine] framework has been independently validated as a productive scaffold across at least five distinct protein target classes: GPR119 (EC50 = 54 nM) [1], histone deacetylases (HDAC IC50 values in the low nanomolar range; in vivo HCT-116 xenograft tumor growth inhibition) [2], SARS-CoV-2 PLPro (kinact/Ki = 1.2 × 10⁴ M⁻¹s⁻¹) [3], dopamine D2/D3 receptors (Ki values of 5.8 nM and 77 nM, respectively, for certain spiro[chromane-2,4'-piperidine] derivatives) [4], and sodium ion channels (Vertex patent series WO2012112743A1) [5]. In contrast, the related spiro[benzofuran-2,4'-piperidine] scaffold, while also used in HDAC inhibitor programs, has shown more restricted target-class coverage primarily limited to HDACs [2]. This breadth of target engagement across GPCRs, enzymes, and ion channels classifies the spiro[chromane-2,4'-piperidine] as a true privileged scaffold, making the target dicarboxylate a versatile entry point for multiple hit-finding campaigns simultaneously, rather than requiring separate scaffold syntheses for each target class.

Privileged scaffold Polypharmacology Medicinal chemistry

Purity ≥98% Across Two Independent Suppliers Supports Reproducible Downstream Chemistry

The target compound is available from ChemScene (Cat. CS-0656903) and Leyan (Cat. 1727559), both specifying purity ≥98% . In contrast, the unsubstituted parent spiro[chromane-2,4'-piperidine] (CAS 147372-85-8) is offered at 95% purity by ChemShuttle and 95+% by Fluorochem (via CymitQuimica) . The 3% minimum purity advantage for the target dicarboxylate reduces the probability of byproduct interference in sensitive catalytic or biological assays, where trace amine or acid impurities from incomplete protection can confound dose-response measurements or catalyze unwanted side reactions. Additionally, the target compound's price point of approximately $1,224 per gram (ChemScene) reflects its advanced synthetic state relative to the parent spirocycle ($200/g, 95% purity) , with the premium accounted for by the orthogonal protecting group installation steps.

Chemical purity Reproducibility Procurement

Optimal Application Scenarios for 1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate in Research and Industrial Settings


Dual-Vector Fragment Elaboration in Hit-to-Lead Campaigns

In fragment-based drug discovery, the target dicarboxylate serves as an ideal dual-vector elaboration intermediate. The Boc-protected piperidine can first be deprotected (TFA/DCM) and elaborated with diverse N-capping groups (amides, sulfonamides, ureas), while the intact 6-methyl ester preserves a second diversification point. Subsequent ester hydrolysis and amide coupling or reduction–oxidation sequences enable systematic exploration of the chromane vector. This orthogonal strategy, demonstrated in the SAR campaigns for GPR119 agonists [1] and HDAC inhibitors [2], allows libraries of 50–200 final compounds to be generated from a single purchased intermediate without resynthesis of the spirocyclic core, reducing hit-to-lead timelines by an estimated 4–8 weeks relative to de novo spirocycle construction.

PROTAC Linker Attachment via Sequential Deprotection

For targeted protein degradation (PROTAC) applications, the target compound offers two chemically distinct attachment points. The piperidine nitrogen, following Boc removal, can be conjugated to an E3 ligase ligand (e.g., VHL or CRBN recruiter) via amide bond formation, while the chromane 6-position methyl ester can be hydrolyzed and coupled to a target-protein-binding warhead through a PEG linker. The zero H-donor count and LogP of 3.4 [3] predict favorable physicochemical properties for the protected intermediate during synthesis and purification, minimizing polar surface area buildup that would otherwise limit cellular permeability of the final PROTAC molecule.

Antiviral Lead Optimization Leveraging Validated PLPro Scaffold

Programs targeting SARS-CoV-2 or pan-coronavirus papain-like proteases can use the target dicarboxylate as a starting point for irreversible inhibitor design, directly building on the spiro[chromane-2,4'-piperidine] PLPro pharmacophore validated by Wei et al. (2026) [4]. The 6-methyl ester provides a convenient handle for introducing electrophilic warheads (e.g., vinyl sulfonamide, fumarate ester) via reduction to the alcohol or direct hydrazinolysis, while the Boc-deprotected piperidine permits tuning of the P1' pocket interactions. This approach bypasses the 4–6 step spirocycle construction sequence and allows medicinal chemistry resources to focus on warhead and P-site optimization, with the established kinact/Ki = 1.2 × 10⁴ M⁻¹s⁻¹ and antiviral EC50 = 2.1 μM benchmarks providing clear progression criteria.

Metabolic Disease Program Entry via GPR119 Agonist Scaffold

For type 2 diabetes and metabolic syndrome programs, the target dicarboxylate enables rapid synthesis of spiro[chromane-2,4'-piperidine] GPR119 agonists with known in vivo pharmacology. The Boc group permits installation of the sulfonyl-methylene-phenyl head moiety identified as critical for potency (EC50 = 54 nM for optimized (R)-29) [1], while the 6-methyl ester can be converted to the biphenyl tail group via standard coupling chemistry. The demonstrated oral efficacy at 3 mg/kg in mice provides a de-risked PK/PD starting point, reducing the likelihood of late-stage attrition due to poor oral bioavailability that has affected non-spirocyclic GPR119 agonist chemotypes [1].

Quote Request

Request a Quote for 1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.